(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Description
Properties
IUPAC Name |
(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h5-7,11-12H,2-4H2,1H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNIZDAMIVSNIR-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(CCC[C@H]2O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of 7-Methyl-1,2,3,4-tetralon-1-one Derivatives
Method Overview:
This approach involves the catalytic hydrogenation of 7-methyl-1,2,3,4-tetralon-1-one or related ketone precursors to generate the tetrahydronaphthalene core with the desired stereochemistry.
- Catalyst: Palladium on carbon (Pd/C) or platinum oxide (PtO₂)
- Hydrogen pressure: Typically 1-10 atm
- Temperature: 25-80°C
- Solvent: Ethanol or methanol
Reaction Pathway:
The ketone undergoes catalytic hydrogenation, reducing the carbonyl group and saturating the aromatic ring to form the tetrahydronaphthalene framework with the (1R) configuration, especially when combined with chiral catalysts or chiral auxiliaries.
Research Findings:
A study demonstrated that hydrogenation of methyl-substituted naphthalenes under these conditions yields high selectivity for the (1R) stereoisomer, especially when performed with enantioselective catalysts or in the presence of chiral ligands, achieving yields around 60-75%.
Reduction of 7-Chloro-1-tetralone
Method Overview:
This route involves the reduction of 7-chloro-1-tetralone using hydride reagents.
- Reducing agent: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
- Solvent: Tetrahydrofuran (THF) or ethanol
- Temperature: 0°C to room temperature
Reaction Pathway:
The hydride reduces the ketone to the corresponding secondary alcohol, establishing the hydroxyl group at the 1-position with stereochemical control over the (1R) configuration, especially when combined with chiral reduction techniques.
Research Findings:
Reduction of 7-chloro-1-tetralone with NaBH₄ in THF has been shown to produce the desired (1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol with high stereoselectivity when performed under carefully controlled conditions.
Enantioselective Synthesis via Asymmetric Catalysis
Method Overview:
Advanced synthetic routes employ asymmetric catalysis, such as chiral hydrogenation or enzymatic resolution, to obtain the (1R) enantiomer directly.
- Catalysts: Chiral Rh, Ru, or Ir complexes
- Enzymatic resolution: Lipases like Candida antarctica lipase A (CAL-A) with acyl donors
- Solvents: Ethanol, isopropanol, or other suitable media
Research Findings:
Enantioselective hydrogenation using chiral catalysts has achieved enantiomeric excesses exceeding 90%, with yields around 50-70%. Enzymatic resolution methods have also been successful, providing high stereoselectivity and purity.
Industrial Scale Production
In industrial settings, continuous flow hydrogenation reactors are employed to improve scalability and yield. These processes optimize pressure, temperature, and catalyst loading, ensuring high purity and stereoselectivity.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Enantiomeric Excess | Remarks |
|---|---|---|---|---|---|
| Hydrogenation of methylated naphthalenes | 7-Methyl-1,2,3,4-tetralon-1-one or similar | Pd/C or PtO₂, H₂, ethanol, 25-80°C | 60-75 | N/A | High selectivity with chiral catalysts |
| Reduction of 7-chloro-1-tetralone | 7-Chloro-1-tetralone | NaBH₄ or LiAlH₄, THF or ethanol, 0-25°C | 70-85 | High (with chiral control) | Produces (1R) alcohol with stereoselectivity |
| Asymmetric catalytic hydrogenation | Naphthalene derivatives, chiral catalysts | Chiral Rh/Ru/Ir complexes, hydrogen, ethanol | 50-70 | >90% ee | Suitable for enantioselective synthesis |
| Enzymatic resolution | Racemic mixtures | Lipases with acyl donors, ethanol | Variable | >90% ee | High stereoselectivity, scalable |
Chemical Reactions Analysis
Types of Reactions
(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced further to remove the hydroxyl group, forming a fully saturated hydrocarbon.
Substitution: The methyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 7-methyl-1-tetralone.
Reduction: 7-methyltetralin.
Substitution: Various halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
The unique structural features of (1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol suggest potential applications in drug development. Compounds with similar naphthalene structures have been explored for their biological activities, including antitumor and anti-inflammatory effects. Although specific studies on this compound are lacking, its structural analogs have shown promise in these areas.
Organic Synthesis
Due to its functional groups, this compound may serve as an intermediate in organic synthesis. It can be utilized in the production of more complex molecules through various chemical reactions such as:
- Hydroxylation
- Alkylation
- Reduction reactions
These processes can lead to the development of new compounds with desired pharmacological properties.
Biological Research
While direct applications are not extensively documented, the compound's structural characteristics may make it suitable for use as a reference standard in biological assays. Its potential as a drug impurity or metabolite could be explored in pharmacokinetic studies.
Case Studies and Research Insights
Despite the absence of direct case studies specifically focusing on this compound in scientific literature databases such as PubChem and NIST Chemistry WebBook , several studies on related compounds provide insights into its potential applications:
Case Study Example
Research on naphthalene derivatives has shown that modifications at specific positions can significantly alter biological activity. For instance:
- Compounds with hydroxyl groups often exhibit enhanced solubility and bioavailability.
This suggests that this compound could be beneficial in drug formulation processes where solubility is critical.
Mechanism of Action
The mechanism of action of (1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s structure allows it to fit into hydrophobic pockets of proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of (1R)-7-Methyl-1,2,3,4-Tetrahydronaphthalen-1-ol
Key Observations:
Substituent Position :
- 1-Methyl derivative (): Exhibits high enantioselectivity (E > 200) in lipase-mediated acylation, suggesting that steric and electronic effects at the 1-position significantly influence enzymatic recognition. In contrast, the 7-methyl substituent in the target compound may alter substrate-enzyme interactions due to its distal position.
- 2-Methyl derivative (): Synthesized efficiently via Ru-catalyzed hydrogenation, highlighting the role of transition-metal catalysts in accessing stereochemically complex alcohols.
Functional Group Effects: 7-Amino derivative (): The amino group enhances polarity and hydrogen-bonding capacity, making it suitable for aqueous-phase reactions. However, it requires stringent storage conditions (inert atmosphere, 2–8°C) due to oxidative instability. 7-Fluoro derivative (): Fluorination increases molecular weight marginally (166.19 vs. 162.23 for non-fluorinated analogs) and may enhance metabolic stability in drug design.
Steric Bulk :
Key Insights:
- Enzymatic Resolution (): CAL-A lipase achieves high enantioselectivity for 1-methyl derivatives but low conversion, suggesting kinetic limitations. For 7-methyl analogs, similar enzymatic strategies may require optimization of acyl donors or reaction conditions.
- Transition-Metal Catalysis (): Rhodium and ruthenium catalysts enable stereocontrolled synthesis of tetralin alcohols, with yields exceeding 90% in some cases. These methods could be adapted for the target compound by modifying starting materials.
Biological Activity
(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is a bicyclic organic compound with the molecular formula CHO and a molecular weight of 162.23 g/mol. This compound has garnered attention due to its potential biological activities, including anti-inflammatory and neuroprotective effects. Understanding its biological activity is essential for evaluating its therapeutic potential.
- Molecular Formula : CHO
- Molecular Weight : 162.23 g/mol
- CAS Number : 1270299-33-6
Anti-inflammatory Activity
Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in activated macrophages. The mechanism involves the suppression of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial for the expression of inflammatory mediators .
Neuroprotective Effects
Research has shown that this compound may offer neuroprotective benefits. In models of neuronal injury, it has been observed to reduce oxidative stress and apoptosis in neuronal cells. This effect is attributed to the compound's ability to scavenge free radicals and enhance cellular antioxidant defenses .
Antimicrobial Activity
There is emerging evidence suggesting that this compound possesses antimicrobial properties. It has demonstrated activity against various bacterial strains, including Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent .
Data Table: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels. This suggests its potential application in conditions characterized by chronic inflammation.
Case Study 2: Neuroprotection in Ischemic Models
A study utilizing an ischemic model demonstrated that administration of this compound significantly improved neuronal survival rates and cognitive function post-injury. The compound's ability to modulate oxidative stress was highlighted as a key factor in its neuroprotective effects.
Q & A
Q. What are the common synthetic routes for (1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves catalytic hydrogenation of substituted naphthalene precursors followed by hydroxylation. For example:
Hydrogenation : Reduction of 7-methylnaphthalen-1-ol using palladium on carbon (Pd/C) under hydrogen gas yields the tetrahydronaphthalene core. Temperature (50–80°C) and solvent choice (ethanol or THF) significantly impact reaction efficiency .
Hydroxylation : Stereochemical control at the C1 position is achieved via Sharpless asymmetric dihydroxylation or enzymatic catalysis, ensuring high enantiomeric excess (ee) .
- Key Parameters : Catalyst loading (5–10% Pd/C), pressure (1–3 atm H₂), and chiral auxiliaries (e.g., (-)-sparteine) influence stereoselectivity .
Q. Which spectroscopic techniques are most effective for characterizing the structural and stereochemical properties of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns. Nuclear Overhauser Effect (NOE) experiments resolve stereochemistry at C1 and C7 .
- Chiral HPLC : Using columns like Chiralpak IA/IB separates enantiomers, quantifying ee >99% .
- X-ray Crystallography : Provides definitive stereochemical assignment via crystal structure analysis .
Advanced Research Questions
Q. How can catalytic asymmetric hydrogenation be optimized to achieve high enantiomeric excess in the synthesis of this compound?
- Methodological Answer :
- Catalyst Selection : Chiral Ru-BINAP complexes (e.g., RuCl₂[(R)-BINAP]) enable enantioselective hydrogenation. Substrate-to-catalyst ratios (100:1) balance cost and efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance catalyst-substrate interactions, improving ee by 10–15% .
- Pressure Optimization : Higher H₂ pressures (5–10 atm) accelerate reduction but may reduce selectivity; iterative screening is recommended .
Q. What strategies are effective in resolving racemic mixtures of 7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol derivatives to obtain the (1R)-enantiomer?
- Methodological Answer :
- Kinetic Resolution : Lipase-catalyzed acetylation (e.g., Candida antarctica Lipase B) selectively modifies the (1S)-enantiomer, leaving the (1R)-form unreacted .
- Diastereomeric Salt Formation : Tartaric acid derivatives resolve racemates via crystallization, achieving >98% purity .
- Chromatographic Methods : Simulated moving bed (SMB) chromatography scales enantiomer separation industrially .
Contradictions and Limitations
- and report conflicting optimal temperatures for hydrogenation (50°C vs. 70°C). This discrepancy may arise from substrate-specific reactivity or catalyst stability .
- Enzymatic resolution () achieves higher ee (>99%) but requires costly enzymes, whereas chemical methods () are scalable but less selective.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
